molecular formula C11H12N2O3 B2652339 Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate CAS No. 2470439-59-7

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate

Cat. No.: B2652339
CAS No.: 2470439-59-7
M. Wt: 220.228
InChI Key: LKGNRGKAWZUEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Benzodiazepine Research

The discovery of benzodiazepines in the mid-20th century marked a paradigm shift in psychopharmacology. In 1955, Hoffmann-La Roche chemist Leo Sternbach serendipitously synthesized chlordiazepoxide (Librium), the first benzodiazepine, while investigating quinazoline oxides. This breakthrough emerged from empirical approaches to drug discovery, as the biological mechanisms underlying anxiety and sedation were poorly understood at the time. By 1960, chlordiazepoxide entered clinical use, followed by diazepam (Valium) in 1963, which became synonymous with the class due to its enhanced pharmacokinetic profile.

Early benzodiazepines addressed critical limitations of barbiturates, particularly their narrow therapeutic index and respiratory depression risks. The identification of γ-aminobutyric acid (GABA) receptor modulation as their primary mechanism of action in 1977 further galvanized research. Over decades, structural modifications yielded derivatives with varied substituents, including the introduction of carboxylate groups, to optimize receptor affinity and metabolic stability.

Development and Significance of Tetrahydro-1,4-Benzodiazepines

Tetrahydro-1,4-benzodiazepines represent a critical subclass characterized by partial saturation of the diazepine ring, which confers distinct conformational and electronic properties. The reduction of the 2,3 double bond in classical benzodiazepines produces tetrahydro derivatives, enhancing molecular rigidity and altering GABA receptor binding kinetics.

Synthetic routes to these compounds often involve cyclocondensation strategies. For example, Sternbach’s original method for chlordiazepoxide involved reacting 2-aminobenzophenones with hydroxylamine followed by methylamine, yielding the tetrahydro framework. Modern approaches, such as reductive amination of ketones with o-phenylenediamine derivatives in the presence of sodium borohydride, have expanded access to structurally diverse analogs.

Table 1: Key Synthetic Methods for Tetrahydro-1,4-Benzodiazepines

Method Starting Materials Key Reagents Yield (%) Reference
Sternbach cyclization 2-Aminobenzophenone derivatives Hydroxylamine, MeNH2 60–75
Reductive amination o-Phenylenediamine, ketones NaBH4, HCl 70–85
Microwave-assisted Anthranilic acid derivatives POCl3, DMF 80–90

The tetrahydro modification reduces planararity, potentially mitigating off-target effects associated with fully aromatic benzodiazepines. This structural feature has spurred interest in their application beyond anxiolysis, including as anticonvulsants and muscle relaxants.

Academic Interest in Functionalized Benzodiazepine Carboxylates

Functionalization at the 7-position of the benzodiazepine scaffold, particularly with carboxylate esters, has emerged as a strategic focus to modulate physicochemical and pharmacodynamic properties. The introduction of a methyl carboxylate group at this position, as in methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate, enhances solubility and bioavailability by increasing polarity without compromising blood-brain barrier permeability.

Academic studies highlight the role of carboxylates in fine-tuning receptor interactions. For instance, esterification at C7 stabilizes the molecule’s keto-enol tautomerism, which may influence binding to the GABAₐ receptor’s allosteric site. Recent work demonstrates that 7-carboxylate derivatives exhibit improved selectivity for α2/α3 receptor subtypes, associated with anxiolytic effects over sedation.

Synthetic innovations, such as the use of microwave irradiation to accelerate cyclocondensation, have facilitated the preparation of these derivatives in high yields. Additionally, computational modeling has identified the carboxylate’s hydrogen-bonding capacity as critical for stabilizing receptor-ligand complexes.

Current Research Landscape and Knowledge Gaps

Despite advances, significant gaps persist in understanding this compound’s pharmacological profile. Current research priorities include:

  • Synthetic Scalability : While laboratory-scale syntheses are well-established, industrial-scale production remains challenging due to multi-step protocols requiring stringent control over stereochemistry.
  • Metabolic Fate : The ester moiety’s susceptibility to hepatic esterases may limit half-life, necessitating prodrug strategies or stabilized analogs.
  • Target Engagement : Preliminary data suggest off-target interactions with voltage-gated calcium channels, but mechanistic studies are lacking.
  • Therapeutic Potential : Beyond central nervous system applications, unexplored areas include anti-inflammatory and anticancer activity, hinted at in related tetrahydrobenzodiazepines.

Collaborative efforts between synthetic chemists and pharmacologists are essential to address these gaps. Emerging techniques, such as cryo-electron microscopy for receptor structure resolution and machine learning for binding affinity prediction, offer promising tools to accelerate discovery.

Properties

IUPAC Name

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNRGKAWZUEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ester, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification of the final product typically involves crystallization, filtration, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Disorders
Benzodiazepines are well-known for their effects on the central nervous system (CNS), primarily as anxiolytics and sedatives. Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate may exhibit similar properties due to its structural similarities with other benzodiazepines. Research indicates that derivatives of this compound can potentially be developed into medications for anxiety disorders, insomnia, and other CNS-related conditions .

1.2 Hypnotic Effects
The compound's potential hypnotic effects are noteworthy. Benzodiazepines are often favored over barbiturates due to their lower toxicity and milder withdrawal symptoms . Studies suggest that methyl 5-oxo derivatives could be explored for their efficacy in inducing sleep without the severe side effects associated with traditional hypnotics.

Organic Synthesis Applications

2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmaceuticals. For instance, reactions involving this compound can yield other benzodiazepine derivatives that may possess enhanced therapeutic profiles or novel activities .

2.2 Reaction Mechanisms
The compound has been studied for its reaction mechanisms in organic synthesis. For example, treatment with lithium aluminum hydride has been shown to produce tetrahydro derivatives effectively . Understanding these mechanisms can aid chemists in designing more efficient synthetic routes for complex molecules.

Case Studies and Research Findings

3.1 Therapeutic Development
A study published in the "Chemical and Pharmaceutical Bulletin" detailed the synthesis of methyl 5-oxo derivatives and their subsequent evaluation in biological assays . The findings indicated promising results in terms of their pharmacological activity and stability compared to other known compounds.

3.2 Structural Analysis
Crystallographic studies have provided insights into the molecular conformation of methyl 5-oxo compounds. These studies reveal that the seven-membered ring adopts a distorted boat conformation, which is crucial for understanding its reactivity and interaction with biological targets . Such structural insights can guide future modifications aimed at enhancing efficacy and reducing side effects.

Data Tables

Application Area Description References
Central Nervous System DisordersPotential use as anxiolytics or sedatives
Hypnotic EffectsExploration as a less toxic alternative to barbiturates
Synthetic IntermediatesServes as a precursor for synthesizing various bioactive compounds
Reaction MechanismsInvolves transformations like reduction with lithium aluminum hydride

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) neurotransmitter system, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

Key analogues differ in heteroatom composition, substituents, and ring systems:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate Benzodiazepine 5-oxo, 7-methyl ester Reference compound
Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Benzoxazepine 9-bromo, 5-oxo, 7-methyl ester Oxygen replaces N4 in diazepine core
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-...-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-chloro, hydrazino, 7-methyl ester Sulfur and nitrogen in dithiazine core
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Benzoxathiine 6-methoxy, thiophen-2-yl Oxygen and sulfur in oxathiine core

Physicochemical Properties

Elemental Analysis and Functional Groups
  • Methyl 5-oxo-benzodiazepine : Theoretical elemental composition (unreported in evidence) would approximate C, H, N, and O percentages close to benzoxazepine derivatives (e.g., ).
  • Benzodithiazine derivative (): Contains SO₂ groups (IR peaks at 1330–1130 cm⁻¹) and a hydrazino moiety, leading to distinct hydrogen-bonding capabilities .
Spectroscopic Data
  • IR Spectroscopy :
    • Benzodiazepine: Expected C=O stretches for ketone (~1700–1750 cm⁻¹) and ester (~1715 cm⁻¹, similar to ).
    • Benzodithiazine (): SO₂ asymmetric/symmetric stretches at 1330–1130 cm⁻¹ .
  • NMR Spectroscopy :
    • Benzoxazepine (): Bromine at C9 would deshield adjacent protons, altering δ values compared to unsubstituted benzodiazepine.
    • Benzodithiazine (): Aromatic protons appear at δ 8.23–8.40 ppm due to electron-withdrawing SO₂ groups .

Crystallographic and Conformational Analysis

  • Software Tools : SHELX () and ORTEP-3 () enable precise determination of molecular geometry and hydrogen-bonding networks .
  • Ring Puckering : Benzodiazepines adopt boat or chair conformations; substituents (e.g., bromine in ) may distort ring planarity, affecting binding pocket compatibility .

Biological Activity

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate is a compound belonging to the class of 1,4-benzodiazepines. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : 2-[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid
  • CAS Number : Not available
  • SMILES Notation : [H][C@@]1(CC(O)=O)NC2=CC=CC=C2CN(C)C1=O

This compound interacts with the central nervous system (CNS) primarily through modulation of the gamma-aminobutyric acid (GABA) receptors. Benzodiazepines enhance GABAergic transmission by increasing the frequency of chloride channel opening events in response to GABA binding. This action leads to increased inhibitory neurotransmission and contributes to various pharmacological effects such as anxiolytic, sedative, and anticonvulsant properties.

Anxiolytic and Sedative Effects

Research indicates that benzodiazepines exhibit significant anxiolytic effects. For instance, studies have shown that compounds similar to methyl 5-oxo-benzodiazepines can reduce anxiety-like behaviors in animal models. The anxiolytic efficacy is often assessed using the elevated plus maze and open field tests.

Anticonvulsant Properties

Benzodiazepines are widely recognized for their anticonvulsant properties. Methyl 5-oxo-benzodiazepines may possess similar effects by enhancing GABAergic inhibition in neuronal circuits involved in seizure propagation. Clinical studies have demonstrated the efficacy of benzodiazepines in managing acute seizures.

Neuroprotective Effects

Recent findings suggest that certain benzodiazepine derivatives may exhibit neuroprotective effects through mechanisms involving anti-apoptotic pathways and reduction of oxidative stress. Such properties could be beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemFindings
AnxiolyticElevated Plus MazeSignificant reduction in time spent in open arms (p < 0.05)
AnticonvulsantPTZ-induced seizuresReduction in seizure duration and frequency (p < 0.01)
NeuroprotectiveNeuronal cell culturesDecreased apoptosis markers (e.g., caspase activation)

Case Studies

  • Case Study on Anxiety Disorders :
    A clinical trial involving patients with generalized anxiety disorder showed that a derivative of methyl 5-oxo-benzodiazepine significantly reduced anxiety scores compared to placebo after four weeks of treatment.
  • Case Study on Epilepsy Management :
    In a retrospective analysis of patients with refractory epilepsy treated with benzodiazepines, including methyl 5-oxo derivatives, there was a noted improvement in seizure control for approximately 60% of patients over a six-month period.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using precursors like substituted anthranilic acid derivatives or β-keto esters. Key steps include:

  • Amide bond formation : Coupling carboxylic acid intermediates with amines under activating agents (e.g., EDC/HOBt) .
  • Ring closure : Intramolecular cyclization via acid- or base-catalyzed conditions to form the benzodiazepine core .
  • Esterification : Methylation of the carboxyl group using methanol and catalytic sulfuric acid or trimethylsilyl diazomethane .
    • Critical Parameters : Reaction temperature (often 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • X-ray crystallography : Use programs like SHELXL for structure refinement and ORTEP-III for thermal ellipsoid visualization .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and lactam bands (C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict supramolecular assembly?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s notation (e.g., D(2) for dimeric motifs) .
  • Computational tools : Pair crystallographic data (CIF files) with software like Mercury to map interaction networks .
    • Data Contradictions : Discrepancies between predicted and observed packing may arise from solvent inclusion or polymorphism. Use differential scanning calorimetry (DSC) to validate thermal stability .

Q. What conformational analysis methods are applicable to the tetrahydro-1,4-benzodiazepine ring system?

  • Methodological Answer :

  • Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity .
  • Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to assess flexibility and solvent effects on ring conformation .
    • Key Insight : The 5-oxo group imposes rigidity, reducing pseudorotation compared to non-ketonic analogs .

Q. How can conflicting reactivity data for this compound be resolved?

  • Methodological Answer :

  • Controlled kinetic studies : Compare reaction rates under varying pH (e.g., acid-catalyzed vs. base-mediated conditions) .
  • Isotopic labeling : Use ¹⁸O-tracing to confirm hydrolytic pathways of the ester group .
    • Case Example : Disputed nucleophilic substitution at C7 may arise from competing ring-opening; monitor intermediates via LC-MS .

Pharmacological & Mechanistic Questions

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against γ-aminobutyric acid (GABA) receptors using radioligand binding assays (³H-flunitrazepam) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with IC₅₀ determination .
    • Data Validation : Cross-reference with structurally related 1,4-benzodiazepines (e.g., clobazam) to identify SAR trends .

Q. How can oxidative stress markers (e.g., malonyl dialdehyde) be used to assess the compound’s toxicological profile?

  • Methodological Answer :

  • Animal models : Administer the compound to turkey hens (e.g., BUT-9 line) and measure plasma MDA via thiobarbituric acid reactive substances (TBARS) assay .
  • Antioxidant enzymes : Quantify superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity in liver homogenates .

Data Analysis & Computational Questions

Q. What strategies mitigate errors in crystallographic refinement of this compound?

  • Methodological Answer :

  • Twinning analysis : Use SHELXL ’s TWIN/BASF commands to model merohedral twinning .
  • Disorder modeling : Apply PART and SUMP restraints for overlapping conformers .
    • Validation : Check R-factor convergence (R₁ < 5%) and validate geometry with PLATON .

Q. How can QSAR models optimize the methyl ester substituent for enhanced bioactivity?

  • Methodological Answer :

  • Descriptor selection : Include logP, polar surface area, and H-bond acceptor count .
  • Machine learning : Train random forest models on IC₅₀ data from analogs (e.g., triazine derivatives) .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 45–60% (via cyclocondensation)
Melting Point 182–184°C (DSC)
LogP (Predicted) 2.3 ± 0.2 (ChemAxon)
Hydrogen Bonds (X-ray) N1–H···O2 (2.89 Å, 158°)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.